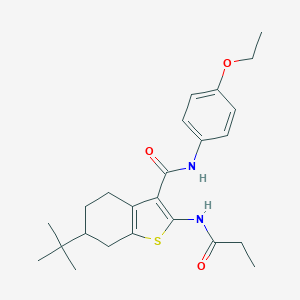
6-tert-butyl-N-(4-ethoxyphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-butyl-N-(4-ethoxyphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothiophene family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-tert-butyl-N-(4-ethoxyphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-tert-butyl-N-(4-ethoxyphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been studied in several in vitro and in vivo models. In cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the migration and invasion of cancer cells. In models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of inflammatory cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-tert-butyl-N-(4-ethoxyphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its diverse biological activity. This compound has been shown to have potential therapeutic applications in several areas, which makes it a useful tool for studying disease mechanisms. However, one limitation of using this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Orientations Futures
There are several future directions for research on 6-tert-butyl-N-(4-ethoxyphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of analogs of this compound with improved biological activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify specific targets in the body. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 6-tert-butyl-N-(4-ethoxyphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. The starting material is 4-ethoxyphenylacetic acid, which is converted to the corresponding acid chloride. This intermediate is then reacted with 6-tert-butyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to yield the desired product. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
6-tert-butyl-N-(4-ethoxyphenyl)-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in several areas. One area of interest is cancer research, as this compound has been shown to have antiproliferative activity against several cancer cell lines. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C24H32N2O3S |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
6-tert-butyl-N-(4-ethoxyphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H32N2O3S/c1-6-20(27)26-23-21(18-13-8-15(24(3,4)5)14-19(18)30-23)22(28)25-16-9-11-17(12-10-16)29-7-2/h9-12,15H,6-8,13-14H2,1-5H3,(H,25,28)(H,26,27) |
Clé InChI |
DPFNNDMADNIKOP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=C(C=C3)OCC |
SMILES canonique |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(3-chloroanilino)carbonyl]-4-iodophenyl}thiophene-2-carboxamide](/img/structure/B289309.png)
![N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide](/img/structure/B289310.png)
![5-iodo-N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B289311.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289315.png)
![6-tert-butyl-N-(3-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289316.png)
![6-tert-butyl-N-(2-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289317.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(dimethylamino)benzyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289321.png)
![2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289322.png)
![N-{6-tert-butyl-3-[(2,5-dimethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289323.png)
![Methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289325.png)
![ethyl 3-[(5-chloro-2-methoxyanilino)carbonyl]-2-[(2-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289326.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-3-{[4-(methoxycarbonyl)anilino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289327.png)
![Methyl 4-{[(6-tert-butyl-2-{[(2-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]amino}benzoate](/img/structure/B289328.png)
![6-tert-butyl-N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289329.png)